2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c1-25-17-12(3-2-7-18-17)16(24)19-9-15-21-20-14-5-4-13(22-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJOYPNTWXVRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of the pyridine-3-carboxamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings .
Scientific Research Applications
2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and can be used to study reaction mechanisms and pathways
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Regions
The methylsulfanyl group may improve lipophilicity, influencing membrane permeability .
Bioactivity Profiles
Triazolopyridazine derivatives exhibit moderate to strong antimicrobial activity. For example, N-(3-(6-methyl-triazolo)phenyl)benzamide analogs demonstrated inhibitory effects against bacterial and fungal strains, with MIC values ranging from 8–64 µg/mL . While direct bioactivity data for the target compound is unavailable, its structural features suggest comparable or enhanced efficacy due to:
Thiophene’s bioisosteric properties : Mimics phenyl groups while offering improved metabolic stability.
Pyridine-3-carboxamide’s hydrogen-bonding capacity : May target enzymes or receptors with polar active sites.
Biological Activity
The compound 2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and its mechanism of action as an inhibitor of specific kinases.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Molecular Formula : CHNS
- Molecular Weight : 298.36 g/mol
- PubChem ID : 6401906
Recent studies have focused on the compound's ability to inhibit c-Met kinase, a receptor tyrosine kinase implicated in various cancers. The inhibition of c-Met is crucial as it plays a role in tumor growth and metastasis.
In Vitro Biological Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC (µM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | High sensitivity |
| MCF-7 | 1.23 ± 0.18 | Moderate sensitivity |
| HeLa | 2.73 ± 0.33 | Moderate sensitivity |
| LO2 | Not Detected | Normal cell line |
These results suggest that the compound selectively targets cancer cells while showing minimal effects on normal cells, indicating a potentially favorable therapeutic index.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
A study evaluated the compound's cytotoxicity using the MTT assay against A549, MCF-7, HeLa, and LO2 cell lines. The results indicated that the compound exhibited potent inhibitory activity against c-Met kinase with an IC value comparable to Foretinib, a known c-Met inhibitor . -
Structure-Activity Relationship (SAR) :
Further investigations into SAR revealed that modifications to the triazolo-pyridazine scaffold significantly affected biological activity. Compounds with halogen substitutions demonstrated varied potency, suggesting that electronic effects play a critical role in enhancing activity . -
Apoptosis Induction :
Flow cytometry analyses indicated that treatment with the compound led to increased late apoptosis in A549 cells, along with cell cycle arrest in the G0/G1 phase. This suggests that the compound not only inhibits proliferation but also triggers programmed cell death mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
